![molecular formula C15H22N2O B2823285 2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide CAS No. 251097-24-2](/img/structure/B2823285.png)

2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

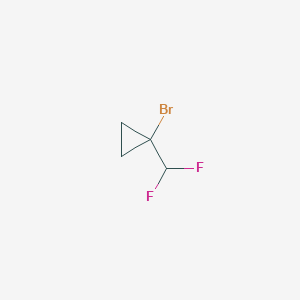

“2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide” is a chemical compound with the molecular formula C15H22N2O . It is a complex organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound includes a propanamide group (a derivative of propionic acid) with two methyl groups attached to the second carbon atom, a phenyl group, and a pyrrolidinyl group attached to the nitrogen atom .Aplicaciones Científicas De Investigación

Antiviral Applications

A notable application is found in the development of novel nonnucleoside inhibitors targeting cytomegalovirus (CMV) DNA maturation. For instance, a compound structurally related to "2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide" demonstrated selective inhibition of CMV replication without affecting viral DNA synthesis, transcription, and translation. This research provides insights into viral DNA maturation and packaging, offering a potential pathway for therapeutic intervention against CMV infections (Buerger et al., 2001).

Organic Synthesis and Deprotonation Studies

In the realm of organic chemistry, compounds with a similar structure to "this compound" have been synthesized and studied for their chemical properties. For example, the synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines, including 2,2-dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides, were explored using cross-coupling reactions and lithium 2,2,6,6-tetramethylpiperidide (LTMP) (Rebstock et al., 2003).

Spectroscopic Profiling and Docking Studies

A detailed spectroscopic profiling and docking study of a related compound, 2,2-dimethyl-N-(2-pyridinyl)propanamide, using Density Functional Theory (DFT) and various spectroscopic techniques, revealed its structural, electrical, chemical, and biological activities. This study encompasses conformational analysis, FT-IR, FT-Raman, NMR, UV–Visible analysis, and molecular docking studies, highlighting the compound's potential in binding proteins to exhibit Glutathione thiolesterase inhibition (Aayisha et al., 2019).

Polymer Science Applications

In materials science, derivatives of "this compound" have been utilized in the synthesis of fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, alongside low dielectric constants and high transparency, making them suitable for advanced materials applications (Liaw et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors, influencing their function .

Mode of Action

Amides, in general, can act as both an acid and a base . The electron withdrawing and resonance effects associated with the carbonyl group in amides make them more strongly acidic than ammonia .

Propiedades

IUPAC Name |

2,2-dimethyl-N-(4-pyrrolidin-1-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-15(2,3)14(18)16-12-6-8-13(9-7-12)17-10-4-5-11-17/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKIBIQUFHPXTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea](/img/structure/B2823202.png)

![N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2823203.png)

![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2823204.png)

![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823205.png)

![rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride](/img/structure/B2823207.png)

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2823213.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2823217.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2823218.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2823220.png)

![2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2823221.png)